molecular formula C9H15N3O3 B13791870 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate CAS No. 66216-56-6

2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate

Cat. No.: B13791870
CAS No.: 66216-56-6
M. Wt: 213.23 g/mol
InChI Key: PPOUXMSMABGDRJ-UHFFFAOYSA-N
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Description

2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate is a chemical compound with the molecular formula C9H15N3O3 and a molecular weight of 213.2337 g/mol It is characterized by the presence of an imidazolidinone ring, a carbamate group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate typically involves the reaction of allyl isocyanate with 2-(2-oxo-1-imidazolidinyl)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Allyl isocyanate+2-(2-oxo-1-imidazolidinyl)ethanol2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate\text{Allyl isocyanate} + \text{2-(2-oxo-1-imidazolidinyl)ethanol} \rightarrow \text{this compound} Allyl isocyanate+2-(2-oxo-1-imidazolidinyl)ethanol→2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and reaction time are optimized to achieve maximum yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous monitoring of reaction parameters, and implementation of purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The propenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or imidazolidinones.

Scientific Research Applications

2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazolidinone ring and carbamate group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate can be compared with other similar compounds, such as:

    2-Propenamide, 2-methyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-: Similar structure but different functional groups.

    2-Propenoic acid, 2-(2-oxo-1-imidazolidinyl)ethyl ester: Contains an ester group instead of a carbamate group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

66216-56-6

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

prop-2-enyl N-[2-(2-oxoimidazolidin-1-yl)ethyl]carbamate

InChI

InChI=1S/C9H15N3O3/c1-2-7-15-9(14)11-4-6-12-5-3-10-8(12)13/h2H,1,3-7H2,(H,10,13)(H,11,14)

InChI Key

PPOUXMSMABGDRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCN1CCNC1=O

Origin of Product

United States

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